molecular formula C14H12Cl2O3 B2895646 2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-1,3-cyclohexanedione CAS No. 339105-96-3

2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-1,3-cyclohexanedione

Cat. No. B2895646
CAS RN: 339105-96-3
M. Wt: 299.15
InChI Key: HTNHAGYAFRRSRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-1,3-cyclohexanedione” is a complex organic molecule. It contains a cyclohexanedione group, which is a type of cyclic ketone, and a 2,4-dichlorophenyl group, which is a type of halogenated aromatic compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic 2,4-dichlorophenyl group and the cyclic 2-oxoethyl-1,3-cyclohexanedione group . These groups would likely confer specific physical and chemical properties to the molecule.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the electron-rich aromatic ring and the electron-withdrawing ketone groups . The dichlorophenyl group might undergo reactions typical of aromatic halides, while the cyclohexanedione group might undergo reactions typical of ketones.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic ring and the ketone groups would likely make the compound relatively stable and moderately polar .

Scientific Research Applications

Synthesis of Herbicides

The compound serves as a key intermediate in the synthesis of the herbicide Sulfentrazone . Sulfentrazone is known for its efficacy against a broad range of weeds, including those resistant to other herbicide classes. The synthesis involves a nitration process that has been optimized in a microreactor system, leading to higher yields and improved reaction efficiency compared to traditional batch reactors .

Anti-inflammatory Applications

Derivatives of this compound have shown promise as anti-inflammatory agents. They are capable of selectively inhibiting the COX-2 enzyme , which plays a significant role in the process of inflammation . The synthesis of these derivatives could lead to the development of new medications for treating inflammatory conditions .

Molecular Docking Studies

The compound and its derivatives have been used in molecular docking studies to predict their interaction with biological targets such as enzymes . This application is crucial in drug design and discovery, where the binding affinity and orientation of a compound at the active site of a target protein can be explored .

Antinociceptive Activities

Research has been conducted on derivatives of this compound for their potential antinociceptive activities, which could make them candidates for pain relief medications . The synthesis and characterization of these derivatives are essential steps in the development of new analgesic drugs .

Synthesis of Chromenone Derivatives

The compound has been utilized in the synthesis of chromenone derivatives . These derivatives have various applications, including their potential use in pharmaceuticals due to their diverse biological activities .

Safety and Hazards

As with any chemical compound, handling “2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-1,3-cyclohexanedione” would require appropriate safety precautions. It’s important to avoid contact with skin and eyes, and to avoid inhaling any dust or vapors that might be generated .

Future Directions

The potential applications and future directions for research on this compound would depend on its physical and chemical properties, as well as its biological activity. Given its complex structure, it might be of interest in the fields of organic synthesis or medicinal chemistry .

properties

IUPAC Name

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2O3/c15-8-4-5-9(11(16)6-8)14(19)7-10-12(17)2-1-3-13(10)18/h4-6,10H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNHAGYAFRRSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C(=O)C1)CC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-1,3-cyclohexanedione

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